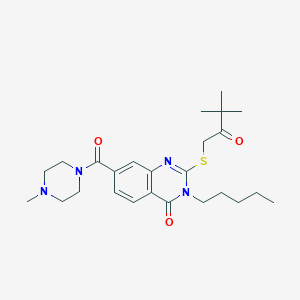
2-((3,3-dimethyl-2-oxobutyl)thio)-7-(4-methylpiperazine-1-carbonyl)-3-pentylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3,3-dimethyl-2-oxobutyl)thio)-7-(4-methylpiperazine-1-carbonyl)-3-pentylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H36N4O3S and its molecular weight is 472.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((3,3-dimethyl-2-oxobutyl)thio)-7-(4-methylpiperazine-1-carbonyl)-3-pentylquinazolin-4(3H)-one is a quinazoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within the cell. The inclusion of a piperazine moiety suggests potential interactions with neurotransmitter receptors, while the quinazoline core is known for its role in inhibiting various kinases involved in cancer progression.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives possess significant anticancer properties. For instance, compounds similar to This compound have been shown to inhibit the proliferation of cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells.
In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 nM to 100 nM depending on the cell line used. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF7 | 30 | Apoptosis induction |
| A549 | 50 | G2/M phase arrest |
Antimicrobial Activity
Preliminary assessments have also revealed antimicrobial properties against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis , with minimum inhibitory concentrations (MICs) reported at 15 µg/mL .
Case Studies
- Breast Cancer Study : In a study involving MCF7 cells, researchers treated cells with varying concentrations of the compound for 48 hours. Subsequent analysis via flow cytometry indicated an increase in apoptotic cells, confirming the compound's potential as an anticancer agent.
- Antimicrobial Efficacy : A separate study evaluated the antimicrobial effects against clinical isolates of Staphylococcus aureus . The results indicated that the compound significantly inhibited bacterial growth, suggesting its potential use as an antibiotic agent.
Safety and Toxicity
While promising, the safety profile of this compound requires further investigation. Toxicity studies conducted on animal models indicate that high doses may lead to hepatotoxicity and nephrotoxicity, necessitating careful dose optimization in therapeutic applications.
属性
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)sulfanyl-7-(4-methylpiperazine-1-carbonyl)-3-pentylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O3S/c1-6-7-8-11-29-23(32)19-10-9-18(22(31)28-14-12-27(5)13-15-28)16-20(19)26-24(29)33-17-21(30)25(2,3)4/h9-10,16H,6-8,11-15,17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIBUQSRVPGNKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C)N=C1SCC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













